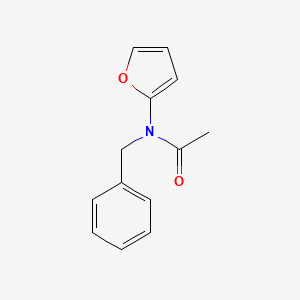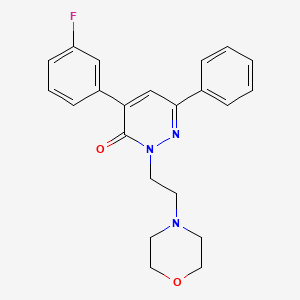
N-Benzoyl-4'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-4’-thioadenosine is a modified nucleoside analog where the furanose ring oxygen is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-4’-thioadenosine typically involves the substitution of the furanose ring oxygen with sulfur. One common method starts with D-gulonic γ-lactone, which undergoes a series of reactions including palladium-catalyzed cross-coupling to introduce the thio group . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzoyl chloride .
Industrial Production Methods
Industrial production methods for N-Benzoyl-4’-thioadenosine are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-4’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
N-Benzoyl-4’-thioadenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is studied for its binding affinity to adenosine receptors, which play a role in cell signaling.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Benzoyl-4’-thioadenosine involves its interaction with adenosine receptors, particularly the A3 subtype. This interaction can modulate various cellular pathways, including those involved in inflammation and cell proliferation . The sulfur atom in the thioadenosine structure enhances its binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Alkynyl-N6-methyl-4’-thioadenosine: Known for its high binding affinity to adenosine receptors.
2-Chloro-N6-methyl-4’-thioadenosine: Exhibits high selectivity for the A3 adenosine receptor.
Uniqueness
N-Benzoyl-4’-thioadenosine is unique due to its benzoyl group, which can be modified to create a variety of derivatives with different biological activities. This flexibility makes it a valuable compound for drug development and research .
Properties
| 159981-08-5 | |
Molecular Formula |
C17H17N5O4S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4S/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 |
InChI Key |
NZMQTSLCENJVBH-CNEMSGBDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](S4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(S4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)



![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)

